Vilazodone is a novel antidepressant compound that has garnered attention for its unique mechanism of action. Approved by the United States Food and Drug Administration in 2011, it is classified as a serotonin partial agonist and reuptake inhibitor (SPARI). This classification highlights its dual function: it inhibits the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft, while also acting as a partial agonist at serotonin-1A receptors, which contributes to its antidepressant effects .
The synthesis of vilazodone involves several methods, each with distinct technical details:
Vilazodone has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C26H28N4O2, and its structure includes:
The structural representation reveals how these components interact to facilitate its mechanism of action .
Vilazodone undergoes various chemical reactions during its synthesis:
These reactions highlight the complexity involved in synthesizing vilazodone efficiently .
Vilazodone's mechanism involves two primary actions:
This dual mechanism supports its efficacy in treating major depressive disorder while aiming to reduce adverse effects.
These properties are crucial for formulating vilazodone into effective therapeutic agents .
Vilazodone is primarily used in clinical settings for treating major depressive disorder in adults. Its unique pharmacological profile allows for effective management of symptoms while potentially reducing side effects associated with other antidepressants.
Recent studies have also explored its application in combination therapies and its impact on various neurotransmitter systems beyond serotonin, indicating a broader scope for future research .
Deuterium (²H), a stable, non-radioactive hydrogen isotope, introduces a neutron to the atomic nucleus, doubling the mass of hydrogen while retaining comparable physicochemical properties. This subtle modification leverages the kinetic isotope effect (KIE), where carbon-deuterium (C–D) bonds exhibit ~6–10-fold greater stability than carbon-hydrogen (C–H) bonds due to lower vibrational frequency and higher activation energy for cleavage [3] [5] [7]. In drug development, deuteration aims to:
Table 1: Impact of Deuteration on Key Pharmacological Parameters
Parameter | Non-Deuterated Drug | Deuterated Analog | Clinical Outcome |
---|---|---|---|
Metabolic Half-life | Short (e.g., tetrabenazine: 4–8 hrs) | Extended (e.g., deutetrabenazine: 9–10 hrs) | Reduced dosing frequency [7] |
CYP3A4 Clearance | High | Reduced by 20–50% | Improved bioavailability [3] |
Toxic Metabolite Formation | Significant (e.g., 3-fluorolactate from fludalanine) | Minimized | Enhanced safety [7] |
Notable successes include deutetrabenazine (FDA-approved in 2017 for Huntington’s chorea) and deucravacitinib (2022 approval for psoriasis), validating deuteration as a strategy beyond mere patent extension [7] [9] [10].
Vilazodone D8, a deuterated analog of the antidepressant vilazodone, incorporates eight deuterium atoms at metabolically vulnerable alkyl sites. Its primary utility lies in:
Deuterium’s analytical superiority stems from its mass shift (e.g., Vilazodone D8’s m/z = 486.04 vs. vilazodone’s m/z = 478.04), which eliminates signal overlap while preserving retention times and ionization efficiency [8].
Chemical Characterization and Pharmacodynamic Profile of Vilazodone D8
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8